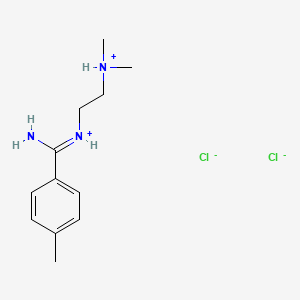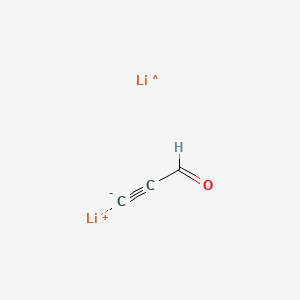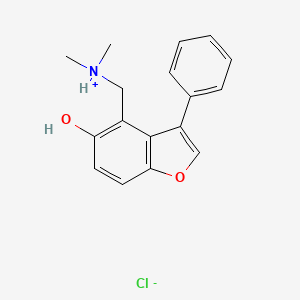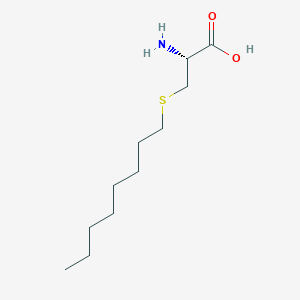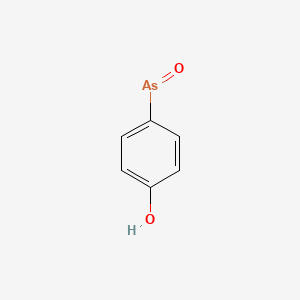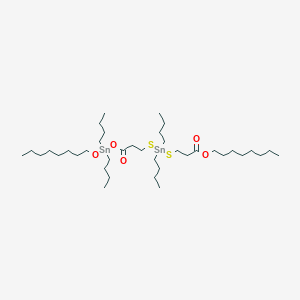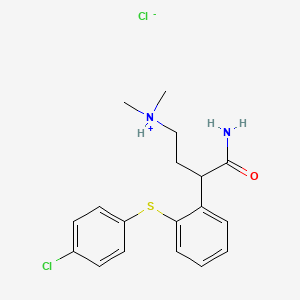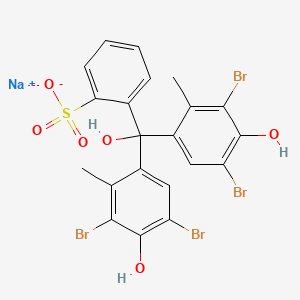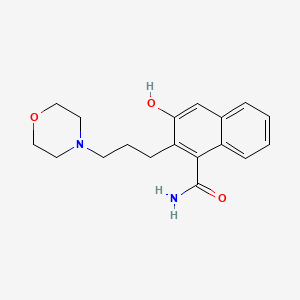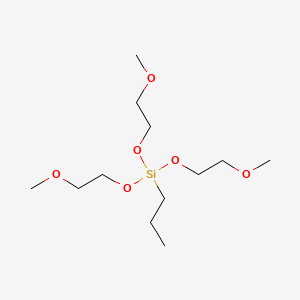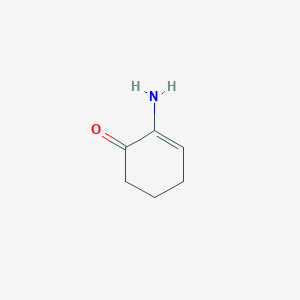
2-Cyclohexen-1-one,2-amino-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one,2-amino-(9CI) is an organic compound with the molecular formula C6H9NO. It is a derivative of cyclohexenone, featuring an amino group attached to the second carbon of the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one,2-amino-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with ammonia or an amine under suitable conditions. For instance, the reaction of cyclohexenone with ammonia in the presence of a catalyst can yield the desired amino compound .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one,2-amino-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one,2-amino-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino-substituted cyclohexenone derivatives .
Scientific Research Applications
2-Cyclohexen-1-one,2-amino-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one,2-amino-(9CI) involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A closely related compound with a similar structure but lacking the amino group.
Cyclohexanone: Another related compound, differing by the saturation of the ring and the absence of the double bond.
Cyclohexanol: A reduced form of cyclohexanone, featuring a hydroxyl group instead of a carbonyl group
Uniqueness
2-Cyclohexen-1-one,2-amino-(9CI) is unique due to the presence of both an amino group and a conjugated double bond within the cyclohexene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from its analogs .
Properties
CAS No. |
37942-94-2 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-aminocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H9NO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4,7H2 |
InChI Key |
MBPQVWGCNCNOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


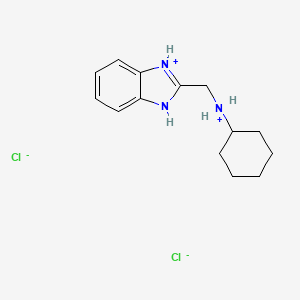
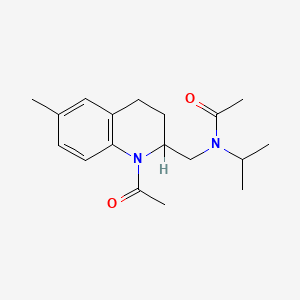
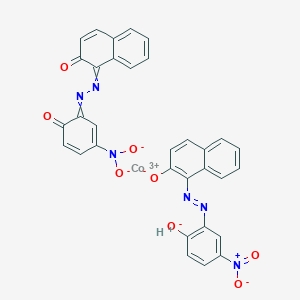
-methanone](/img/structure/B13751217.png)
